![molecular formula C11H10BrN B1444685 [1-(4-Bromophenyl)cyclopropyl]acetonitrile CAS No. 1282659-26-0](/img/structure/B1444685.png)

[1-(4-Bromophenyl)cyclopropyl]acetonitrile

Vue d'ensemble

Description

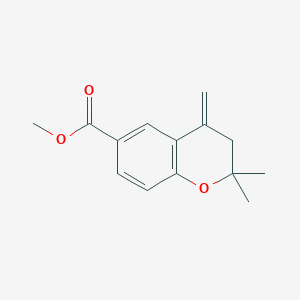

1-(4-Bromophenyl)cyclopropyl]acetonitrile, also known as 4-BPCA, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a colorless liquid with a molecular weight of 238.12 g/mol and a melting point of -43 °C. 4-BPCA is a cyclopropyl derivative of acetonitrile, a compound that is commonly used in organic synthesis. Due to its unique structure and properties, 4-BPCA has been studied extensively for its potential use in various scientific research applications.

Applications De Recherche Scientifique

Safe Generation and Applications in Organic Synthesis

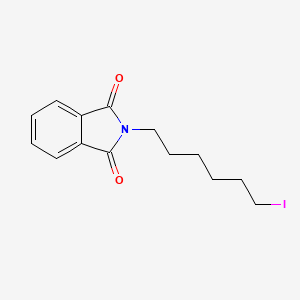

[1-(4-Bromophenyl)cyclopropyl]acetonitrile is recognized for its potential in organic synthesis, especially in the context of creating nitrile-substituted cyclopropanes. The research highlights a method for the transient and safe generation of diazo acetonitrile, a precursor to [1-(4-Bromophenyl)cyclopropyl]acetonitrile. This method facilitates iron-catalyzed cyclopropanation and cyclopropenation reactions, enabling the gram-scale synthesis of cyclopropyl nitriles, which are valuable in various synthetic applications due to their unique reactivity and stability (Hock, Spitzner, & Koenigs, 2017).

Advancements in Heterocyclic Chemistry

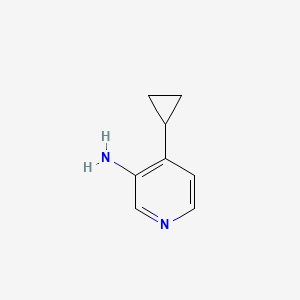

The compound plays a crucial role in the regioselective synthesis of naphthalenes from modified Baylis–Hillman adducts. A Pd-catalyzed cascade reaction involving [1-(4-Bromophenyl)cyclopropyl]acetonitrile leads to the formation of poly-substituted naphthalene derivatives. This process includes a sequential 5-exo-carbopalladation, C(sp3)–H activation to cyclopropane, ring-opening, and concomitant aromatization, showcasing the compound's versatility in constructing complex aromatic systems (Kim, Lee, Kim, & Kim, 2010).

Photoluminescence and Material Science

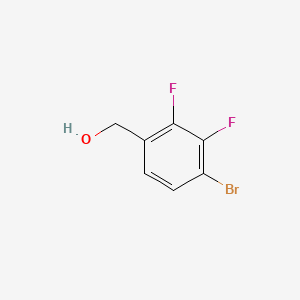

In the realm of material science, particularly in the development of photoluminescent materials, [1-(4-Bromophenyl)cyclopropyl]acetonitrile derivatives have been explored for their promising characteristics. The synthesis of α,β-diarylacrylonitrile derivatives containing both a biphenyl group and a triphenylamine unit from 2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acetonitrile has been studied. These derivatives exhibit green fluorescence and show good thermal stability, making them suitable for applications in optoelectronic devices (Li, Li, Liu, Yue, & Yu, 2011).

Biological Applications and Enzyme Inhibition

Research into the biological activities of bromophenol derivatives with cyclopropyl moieties, which include [1-(4-Bromophenyl)cyclopropyl]acetonitrile, has demonstrated their efficacy as inhibitors of carbonic anhydrase enzymes. These compounds exhibit excellent inhibitory effects, particularly against human carbonic anhydrase isoenzymes, making them potential candidates for therapeutic applications (Boztaş et al., 2015).

Novel Synthetic Pathways in Organic Chemistry

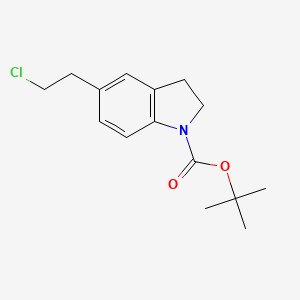

The compound is also pivotal in facilitating novel synthetic pathways, such as the construction of 2-Arylbenzo[4,5]thieno[2,3-d]thiazole skeletons through a one-pot CuCl-mediated three-component reaction. This process underscores the compound's utility in creating thiophene-fused polycyclic π-conjugated systems, which are of significant interest in organic electronics and photovoltaics (Zhang et al., 2020).

Mécanisme D'action

- The primary target of “[1-(4-Bromophenyl)cyclopropyl]acetonitrile” is not explicitly mentioned in the available literature. However, we know that indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .

- However, indole derivatives are known to impact various pathways, including those related to inflammation, cell signaling, and metabolism .

Target of Action

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

2-[1-(4-bromophenyl)cyclopropyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMADLHUKQWHMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Bromophenyl)cyclopropyl]acetonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)

![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)

![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)

![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)